molecular formula C10H11NS2 B11990684 2-(Propylthio)benzothiazole CAS No. 27410-43-1

2-(Propylthio)benzothiazole

Cat. No.: B11990684
CAS No.: 27410-43-1
M. Wt: 209.3 g/mol
InChI Key: CIMWYVHVXVPYOO-UHFFFAOYSA-N
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Description

2-(Propylthio)benzothiazole is a sulfur-containing heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The this compound compound is characterized by a benzothiazole ring substituted with a propylthio group at the second position, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)benzothiazole typically involves the condensation of 2-aminobenzenethiol with propyl halides under basic conditions. One common method is the reaction of 2-aminobenzenethiol with propyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the desired this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Propylthio)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Propylthio)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propylthio)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 2-Methylthio-benzothiazole
  • 2-Ethylthio-benzothiazole
  • 2-Phenylthio-benzothiazole

Comparison: 2-(Propylthio)benzothiazole is unique due to its specific propylthio substitution, which can influence its chemical reactivity and biological activity. Compared to its methylthio, ethylthio, and phenylthio analogs, the propylthio group may impart different steric and electronic effects, leading to variations in its interaction with molecular targets and overall efficacy in various applications .

Properties

CAS No.

27410-43-1

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-propylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3

InChI Key

CIMWYVHVXVPYOO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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